molecular formula C15H27BO2 B15326053 (Z)-2-((2,4-Dimethylcyclohexylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

(Z)-2-((2,4-Dimethylcyclohexylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B15326053
M. Wt: 250.19 g/mol
InChI Key: YHQIDPHGJHDYND-RAXLEYEMSA-N
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Description

2-{[(1Z)-2,4-dimethylcyclohexylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound. Organoboron compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a boron atom within a dioxaborolane ring, which is a common motif in boron chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1Z)-2,4-dimethylcyclohexylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or ester with a cyclohexylidene derivative under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or nickel, which facilitate the formation of the boron-carbon bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically converting the boron center to a boronic acid or boronate ester.

    Reduction: Reduction reactions can convert the boron center to a borohydride or other reduced boron species.

    Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions typically involve the use of nucleophiles such as amines or alcohols.

Major Products

    Oxidation: Boronic acids or boronate esters.

    Reduction: Borohydrides or other reduced boron species.

    Substitution: Various substituted boron compounds depending on the nucleophile used.

Scientific Research Applications

2-{[(1Z)-2,4-dimethylcyclohexylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Industry: Utilized in the production of advanced materials such as polymers and electronic devices.

Mechanism of Action

The mechanism by which 2-{[(1Z)-2,4-dimethylcyclohexylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. In organic synthesis, the boron atom facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction mechanism, which involves the transmetalation of the boron species with a palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another organoboron compound used in Suzuki-Miyaura reactions.

    Trimethylborane: A simpler boron compound used in various organic transformations.

    Boronic Esters: A class of compounds similar to 2-{[(1Z)-2,4-dimethylcyclohexylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, used in organic synthesis.

Uniqueness

2-{[(1Z)-2,4-dimethylcyclohexylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structure, which provides stability and reactivity that are advantageous in various chemical reactions. Its ability to form stable complexes and participate in a wide range of reactions makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C15H27BO2

Molecular Weight

250.19 g/mol

IUPAC Name

2-[(Z)-(2,4-dimethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H27BO2/c1-11-7-8-13(12(2)9-11)10-16-17-14(3,4)15(5,6)18-16/h10-12H,7-9H2,1-6H3/b13-10-

InChI Key

YHQIDPHGJHDYND-RAXLEYEMSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C\2/CCC(CC2C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CCC(CC2C)C

Origin of Product

United States

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